molecular formula C14H24N2 B15355183 4,5-Dibutylbenzene-1,2-diamine CAS No. 86723-73-1

4,5-Dibutylbenzene-1,2-diamine

Cat. No.: B15355183
CAS No.: 86723-73-1
M. Wt: 220.35 g/mol
InChI Key: UMWRTEKMRAEOFS-UHFFFAOYSA-N
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Description

These analogs are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and tunable electronic properties .

Properties

CAS No.

86723-73-1

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4,5-dibutylbenzene-1,2-diamine

InChI

InChI=1S/C14H24N2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10H,3-8,15-16H2,1-2H3

InChI Key

UMWRTEKMRAEOFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1CCCC)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 4,5-dibutylbenzene to form 4,5-dibutylnitrobenzene, followed by reduction to yield the diamine. The reaction conditions typically include the use of strong acids and reducing agents.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibutylbenzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin chloride (SnCl₂) can be employed.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of nitro compounds or carboxylic acids.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Dibutylbenzene-1,2-diamine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dibutylbenzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the benzene ring significantly influence the physical, chemical, and functional properties of 1,2-diamines. Below is a comparison of key analogs:

Compound Substituents Molecular Weight Key Properties Applications References
4,5-Dimethylbenzene-1,2-diamine 4-Me, 5-Me 136.19 - Purity: ≥98% (HPLC)
- Storage: 2–8°C, inert atmosphere
- Hazards: H315, H319, H335
Intermediate in heterocycle synthesis (e.g., imidazoles, benzotriazoles)
4,5-Dichlorobenzene-1,2-diamine 4-Cl, 5-Cl 177.03 - Reactivity: High
- Yields: Good (70–85%) in reactions with isatin derivatives
Antimicrobial agents, indoloquinoxaline synthesis
4,5-Dibromobenzene-1,2-diamine 4-Br, 5-Br 265.94 - Melting point: 137°C
- Purity: ≥98% (HPLC)
- Stability: Crystalline powder
RTP luminogens, oxygen-sensitive materials
4,5-Difluorobenzene-1,2-diamine 4-F, 5-F 158.12 - Synonyms: 4,5-difluoro-ortho-phenylenediamine
- Reactivity: Moderate
Experimental phasing in crystallography, fluorinated intermediates
Hypothetical 4,5-Dibutylbenzene-1,2-diamine 4-Bu, 5-Bu ~248.40* - Predicted lipophilicity: High
- Steric hindrance: Significant
Potential applications in surfactants, coordination chemistry (untested) N/A

*Estimated based on butyl group addition.

Functional Performance

  • Electron-Withdrawing Groups (Cl, Br) : Enhance oxidative stability and electrophilic reactivity, making these compounds suitable for halogen bonding in materials science .
  • Electron-Donating Groups (Me) : Improve solubility in organic solvents but may reduce thermal stability .
  • Fluorine Substituents : Increase resistance to metabolic degradation, as seen in fluorinated pharmaceuticals .

Research Findings and Trends

  • Antimicrobial Activity : 4,5-Dichloro and 4,5-dibromo derivatives show promise in antimicrobial agents due to halogen-mediated interactions with biological targets .
  • Materials Science : Brominated 1,2-diamines exhibit room-temperature phosphorescence (RTP) with high oxygen sensitivity, useful in sensors .
  • Thermal Stability : Methyl and bromo derivatives demonstrate higher thermal stability (e.g., 4,5-dibromo: Tm = 137°C) compared to chloro analogs .

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